molecular formula C12H12N2O3 B035268 Dazoxiben CAS No. 103735-00-8

Dazoxiben

Cat. No.: B035268
CAS No.: 103735-00-8
M. Wt: 232.23 g/mol
InChI Key: XQGZSYKGWHUSDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One convenient synthesis of Dazoxiben starts with the O-chloroethyl ether of p-hydroxybenzamide. This compound undergoes displacement with imidazole to form an intermediate product. The final step involves the hydrolysis of the amide function to complete the synthesis of this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Mechanism of Action

Dazoxiben exerts its effects by inhibiting thromboxane synthase, an enzyme responsible for converting prostaglandin H2 to thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and platelet aggregating agent. By inhibiting this enzyme, this compound reduces the production of thromboxane A2, thereby decreasing blood vessel constriction and platelet aggregation .

Comparison with Similar Compounds

Uniqueness: Dazoxiben is unique in its high selectivity for thromboxane synthase and its effectiveness in clinical trials for Raynaud’s syndrome. Its specific inhibition of thromboxane A2 production makes it a valuable tool in both research and therapeutic applications .

Biological Activity

Dazoxiben is a potent thromboxane synthetase inhibitor that has been primarily investigated for its effects on platelet aggregation and vascular function. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound functions by inhibiting thromboxane A2 (TXA2) synthesis from prostaglandin H2 (PGH2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking its formation, this compound reduces platelet activation and aggregation, which is crucial in various cardiovascular conditions. Specifically, this compound cleaves PGH2 into 12-hydroxy-heptadecatrienoic acid (12-HHT) and malondialdehyde, both of which are involved in vascular responses but do not promote platelet aggregation like TXA2 does .

Efficacy in Raynaud's Syndrome

One notable clinical study evaluated this compound's efficacy in treating severe Raynaud's syndrome. In a double-blind trial involving 20 patients, those treated with 400 mg of this compound daily for six weeks showed significant clinical improvement compared to the placebo group. Although hand temperature measurements and hematological parameters remained stable, plasma TXB2 levels were significantly reduced, indicating effective inhibition of thromboxane synthesis .

Antiplatelet Activity

This compound has been shown to completely prevent platelet TXB2 synthesis without affecting platelet aggregation induced by arachidonic acid. This suggests that while it inhibits thromboxane production, it does not interfere with other pathways leading to platelet activation . The implications of this finding are critical for understanding how this compound can be used therapeutically without compromising necessary hemostatic functions.

Pharmacokinetics and Toxicology

This compound exhibits favorable pharmacokinetic properties. It has a high probability of human intestinal absorption and is not a substrate for P-glycoprotein, which enhances its bioavailability. Toxicological studies indicate that this compound is remarkably free from toxicity at doses significantly higher than those required to inhibit thromboxane synthesis, making it a promising candidate for long-term therapeutic use .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study Population Dosage Outcome Notes
Raynaud's Syndrome Trial20 patients400 mg/daySignificant clinical improvementReduced TXB2 levels observed
Platelet Aggregation StudyIn vitro-Complete prevention of TXB2 synthesisNo effect on arachidonic acid-induced aggregation
Toxicology StudyAnimal modelsHigh dosesNo significant toxicity observedLD50 significantly higher than therapeutic doses

Properties

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGZSYKGWHUSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74226-22-5 (hydrochloride)
Record name Dazoxiben [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045639
Record name Dazoxiben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78218-09-4, 103735-00-8
Record name Dazoxiben
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78218-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dazoxiben [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(1-Imidazolyl)ethoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dazoxiben
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03052
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dazoxiben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAZOXIBEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZFC7974Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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